3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
CAS No.:
Cat. No.: VC13647059
Molecular Formula: C22H16N6O3
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N6O3 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 3-nitro-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C22H16N6O3/c29-21(15-3-1-5-19(13-15)28(30)31)25-17-6-8-18(9-7-17)26-22-24-12-10-20(27-22)16-4-2-11-23-14-16/h1-14H,(H,25,29)(H,24,26,27) |
| Standard InChI Key | WMICEFKIAMSLIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, 3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, systematically describes its structure:
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A benzamide backbone substituted with a nitro group (-NO₂) at the 3-position.
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An amide linkage connects the benzamide to a para-substituted phenyl group.
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The phenyl group is further functionalized with a 4-(pyridin-3-yl)pyrimidin-2-ylamino moiety, comprising a pyrimidine ring linked to a pyridine ring .
Molecular Formula and Weight
Structural Representation
The SMILES notation (O=C(NC1=CC=C(NC2=NC=CC(C3=CC=CN=C3)=N2)C=C1)C4=CC=CC([N+]([O-])=O)=C4) confirms the connectivity of aromatic rings and functional groups .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for related benzamide-pyrimidine hybrids offer insights. For example, microwave-assisted coupling reactions—such as those described in EP3333162A1 for synthesizing structurally similar imatinib precursors—highlight modern techniques for constructing pyrimidine-amine linkages . Key parameters from such methods include:
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 300–773 K | |
| Microwave Power Density | 1 W/cm³ to 1 MW/cm³ | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Pressure | 1–50 MPa |
These conditions enable rapid, high-yield formation of pyrimidine intermediates, suggesting potential applicability to the target compound’s synthesis.
Purification and Characterization
Physicochemical Properties
Spectroscopic Data
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UV-Vis: Expected absorption maxima in the 250–300 nm range (aromatic π→π* transitions).
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IR: Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro N-O stretch) .
Biological Activity and Mechanisms
Bioassay Applications
Pharmaceutical Relevance
Role in Drug Development
As a research compound, this benzamide derivative serves as:
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A building block for synthesizing kinase inhibitors.
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A probe for studying structure-activity relationships in nitro-aromatic systems.
Patent Landscape
While no patents directly claim this compound, EP3333162A1 demonstrates industrial interest in analogous pyrimidine-amine derivatives for API synthesis .
Future Research Directions
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Synthetic Optimization: Develop scalable, solvent-free routes using flow chemistry or biocatalysis.
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Pharmacological Profiling: Evaluate kinase inhibition efficacy and selectivity in in vitro models.
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Toxicological Studies: Assess acute and chronic toxicity in preclinical models.
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